4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline
Description
Chemical Structure and Properties
4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline (IUPAC name: 4-fluoro-N-[(2-fluorophenyl)methyl]-2-methylaniline) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₃F₂N and a molecular weight of 233.26 g/mol. The compound features:
- A 2-methylaniline backbone substituted with a fluorine atom at the para position (C4).
- A 2-fluorobenzyl group (-CH₂-C₆H₄F) attached to the nitrogen atom of the aniline moiety.
This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The fluorine atoms enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-fluoro-N-[(2-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-10-8-12(15)6-7-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPBTVMFBVXIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210098 | |
| Record name | 2-Fluoro-N-(4-fluoro-2-methylphenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021080-27-2 | |
| Record name | 2-Fluoro-N-(4-fluoro-2-methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021080-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-N-(4-fluoro-2-methylphenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline typically involves the reaction of 2-fluorobenzyl chloride with 4-fluoro-2-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers
Compounds with fluorobenzyl or methylaniline groups in different positions exhibit distinct physicochemical and biological behaviors:
Key Observations :
- Electron-withdrawing effects : Fluorine at the benzyl C2 position (as in the target compound) increases acidity of the NH group compared to C3/C4 isomers .
- Crystallinity : 4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline forms more stable crystals due to symmetric fluorine placement, aiding X-ray diffraction studies .
Halogen-Substituted Analogues
Replacing fluorine with other halogens alters reactivity and binding affinity:
Key Observations :
Functional Group Variants
Modifications to the benzyl or aniline groups impact biological activity:
Key Observations :
- Planarity and conjugation: The furan variant (C₁₂H₁₂FNO) exhibits red-shifted UV-Vis absorption due to extended π-conjugation .
- Biological activity : Sulfonamide derivatives show higher binding affinity to enzymes compared to aniline-based compounds .
Biological Activity
4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. The presence of fluorine atoms in its structure can significantly influence its biological activity, including interactions with biological targets such as enzymes and receptors.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12F2N
- Molecular Weight : Approximately 235.24 g/mol
The presence of fluorine atoms enhances lipophilicity and can improve the compound's binding affinity to biological targets, making it an interesting subject for further investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine substituents can enhance hydrogen bonding capabilities, thus influencing enzyme activity and receptor interactions. This compound is believed to act through competitive inhibition mechanisms, particularly in enzymatic pathways relevant to disease processes.
Inhibition of Tyrosinase
Research has demonstrated that derivatives of fluorinated anilines, including compounds similar to this compound, exhibit significant inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. For example, a related compound showed an IC50 value of 0.18 μM, indicating potent inhibition compared to the reference compound kojic acid (IC50 = 17.76 μM) .
Antimelanogenic Effects
In vitro studies on B16F10 cells have shown that certain derivatives exert antimelanogenic effects without cytotoxicity. This suggests that this compound and its analogs could be explored as potential agents for treating hyperpigmentation disorders .
Table 1: Summary of Biological Activities
| Compound | Target Enzyme | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | Tyrosinase | TBD | Antimelanogenic |
| Related Compound | Tyrosinase | 0.18 | Competitive Inhibitor |
| Kojic Acid | Tyrosinase | 17.76 | Reference Inhibitor |
Synthesis and Applications
The synthesis of this compound involves several steps, typically starting from commercially available fluorinated anilines. The synthetic pathways often include reactions such as nucleophilic substitution and coupling reactions that allow for the introduction of the fluorobenzyl group.
This compound serves as a building block in drug development and material science due to its unique electronic properties imparted by the fluorine substituents. Its applications extend beyond pharmaceuticals into areas such as polymer science and coatings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
